Potassium vinyloxybenzenesulphonate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
25131-27-5 |
|---|---|
Molecular Formula |
C8H7KO4S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
potassium;2-ethenoxybenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.K/c1-2-12-7-5-3-4-6-8(7)13(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
RWTNDBYQABFGKZ-UHFFFAOYSA-M |
Canonical SMILES |
C=COC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Advanced Polymerization Science of Vinyloxybenzenesulphonate Monomers
Mechanistic Investigations of Vinyloxybenzenesulphonate Polymerization
The polymerization of vinyloxybenzenesulphonate monomers can be approached through several mechanistic pathways, each offering unique control over the resulting polymer's properties.
Kinetics and Mechanisms of Free Radical Polymerization
Free radical polymerization is a common method for vinyl monomers. For a monomer like potassium vinyloxybenzenesulphonate, the process would involve the standard steps of initiation, propagation, and termination. The kinetics are typically first-order with respect to the monomer concentration and half-order with respect to the initiator concentration. frontiersin.org
The sulphonate group, being a strong electrolyte, imparts significant polarity to the monomer. This high polarity would likely influence the polymerization kinetics, especially in aqueous solutions. For the analogous monomer, sodium styrenesulphonate (NaSS), it has been observed that the polymerization rate is significantly higher than that of non-ionic monomers like styrene (B11656). researchgate.net This is attributed to the electrostatic interactions and potential organization of the ionic monomers in the polymerization medium.
The reactivity of the vinyl group in vinyloxybenzenesulphonate is influenced by the electronic effects of the substituent. The inductive effect of the sulpho group on the para position of the benzene (B151609) ring is known to enhance the reactivity of the vinyl group in monomers like NaSS. chemicalbook.comchemicalbook.com A similar enhancement in polymerization activity would be expected for this compound.
The choice of initiator is crucial. Water-soluble initiators like potassium persulphate (KPS) or redox systems are often employed for the polymerization of ionic monomers in aqueous media. chemicalbook.com The rate of polymerization and the final polymer's molecular weight can be controlled by adjusting the initiator concentration, monomer concentration, and temperature. For instance, in the free-radical polymerization of NaSS, increasing the monomer concentration leads to an increase in the molecular weight of the resulting polymer. researchgate.net
Table 1: Postulated Kinetic Parameters for Free Radical Polymerization of this compound (based on analogous systems)
| Parameter | Expected Influence | Rationale based on Analogous Monomers |
| Monomer Concentration | Increased concentration leads to a higher rate of polymerization and higher molecular weight. | Observed in the polymerization of sodium styrenesulphonate. researchgate.net |
| Initiator Concentration | Increased concentration leads to a higher rate of polymerization but lower molecular weight. | A fundamental principle of free radical polymerization. frontiersin.org |
| Temperature | Increased temperature leads to a higher rate of polymerization. | Increases the rate of initiator decomposition and propagation. |
| Ionic Strength of Medium | May affect polymerization rate due to changes in electrostatic interactions. | Ionic monomers exhibit sensitivity to the ionic environment. |
Anionic Polymerization Pathways
Anionic polymerization is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow molecular weight distributions. The susceptibility of a vinyl monomer to anionic polymerization is largely determined by the electronic nature of its substituents. chemicalbook.com Monomers with electron-withdrawing groups that can stabilize the propagating anionic center are good candidates for this method.
The sulphonate group in this compound is electron-withdrawing, which should, in principle, make it susceptible to anionic polymerization. However, the presence of the acidic proton on the sulphonic acid precursor and the counter-ion in the salt form can complicate the reaction. Anionic polymerization is highly sensitive to protic impurities, and the initiator, typically a strong organometallic base like butyllithium, can react with the monomer in unintended ways.
For a successful anionic polymerization of a functionalized monomer like this compound, protection of the sulphonate group might be necessary, followed by deprotection after polymerization. Alternatively, specific initiator systems that are tolerant to the functional group would be required. While direct reports on the anionic polymerization of this compound are scarce, the general principles suggest that with appropriate experimental design, it could be a viable method for producing well-defined poly(this compound). The choice of a non-polar solvent and a suitable initiator, such as an organolithium compound, would be a starting point for investigation. uni-bayreuth.de
Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP) techniques offer the advantages of free radical polymerization (e.g., tolerance to a wide range of functional groups and reaction conditions) while providing control over polymer molecular weight, architecture, and dispersity, similar to living polymerizations.
RAFT polymerization is a versatile CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. This technique has been successfully applied to a wide range of monomers, including ionic monomers.
For the polymerization of a vinyl sulphonate monomer, the choice of the RAFT agent is critical. Xanthates are often effective for "less activated" monomers like vinyl esters, and it has been shown that a xanthate-terminated macro-CTA can be used to polymerize a vinyl sulphonate ester, which is a precursor to poly(lithium vinyl sulphonate). researchgate.net This suggests that a similar strategy could be applied to this compound, likely through the polymerization of a protected ester form of the monomer followed by hydrolysis.
The polymerization would proceed via the standard RAFT mechanism, involving a rapid equilibrium between active propagating radicals and dormant polymer chains end-capped with the RAFT agent. This allows for the simultaneous growth of all polymer chains, leading to a linear increase in molecular weight with conversion and a low polydispersity index (PDI).
ATRP is another powerful CRP technique that utilizes a transition metal complex (e.g., copper, iron) as a catalyst to reversibly activate and deactivate the propagating polymer chains. ATRP has been used to polymerize a variety of functional monomers.
The direct ATRP of an ionic monomer like this compound can be challenging due to the potential for the ionic group to interact with and deactivate the metal catalyst. However, strategies have been developed to overcome this, such as the use of specific ligands that protect the catalyst or by polymerizing a non-ionic precursor monomer. For instance, the ATRP of potassium 3-sulfopropyl methacrylate (B99206) has been achieved by using a supramolecular complex with a crown ether to shield the ionic group. uni-bayreuth.de
A plausible approach for the ATRP of this compound would involve the polymerization of a protected precursor, such as a vinyloxybenzene sulphonyl chloride or ester, followed by post-polymerization modification to introduce the potassium sulphonate group. This would allow for the synthesis of well-defined polymers with controlled architectures.
Copolymerization Behavior of Vinyloxybenzenesulphonate with Diverse Comonomers
The incorporation of vinyloxybenzenesulphonate units into copolymers is a valuable strategy for tailoring the properties of materials, such as introducing hydrophilicity, ion-exchange capabilities, or specific functionalities. The copolymerization behavior is dictated by the reactivity ratios of the comonomers.
Drawing parallels with sodium styrenesulphonate (NaSS), it is expected that this compound would exhibit distinct copolymerization characteristics. NaSS, being a highly reactive monomer, tends to polymerize faster than many common comonomers like styrene. researchgate.net In the emulsion copolymerization of styrene and NaSS, the higher polymerization rate of NaSS can lead to a gradient distribution of monomers along the copolymer chain. researchgate.net
The copolymerization of this compound with various comonomers, such as acrylates, methacrylates, and other vinyl monomers, would likely result in copolymers with a range of properties depending on the comonomer feed ratio and the polymerization conditions. For example, copolymerization with a hydrophobic monomer would yield amphiphilic copolymers with potential applications as surfactants or dispersants.
Table 2: Postulated Copolymerization Parameters for this compound with a Generic Comonomer (M2)
| Parameter | Description | Expected Outcome based on Analogous Systems |
| Reactivity Ratio (r1) | Ratio of the rate constant for the addition of a vinyloxybenzenesulphonate radical to its own monomer versus the comonomer (M2). | Likely to be high, indicating a tendency for homopolymerization. |
| Reactivity Ratio (r2) | Ratio of the rate constant for the addition of a comonomer radical to its own monomer versus the vinyloxybenzenesulphonate monomer. | Will vary depending on the nature of the comonomer. |
| r1 * r2 | Product of the reactivity ratios. | If close to 1, indicates ideal random copolymerization. If less than 1, suggests a tendency towards alternating copolymerization. If greater than 1, indicates a tendency towards block copolymer formation. |
The synthesis of block copolymers containing a poly(this compound) segment could be achieved using controlled radical polymerization techniques like RAFT or ATRP, where a macroinitiator or macro-CTA is used to initiate the polymerization of the second monomer. acs.org
Determination of Reactivity Ratios and Sequence Distribution Analysis
A critical aspect of understanding copolymerization is the determination of monomer reactivity ratios (r1 and r2). These values predict the composition of a copolymer chain and provide insight into the distribution of monomer units—whether they are arranged in an alternating, random, or block-like fashion.
There is no publicly available scientific literature that reports the experimental determination of reactivity ratios for the copolymerization of this compound with any comonomer.
Consequently, sequence distribution analysis, which relies on these reactivity ratios to model the microstructure of the copolymer, has not been performed for any copolymer system involving this monomer. For context, studies on analogous monomers, such as styrenesulfonates, have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to analyze copolymer composition, which then allows for the calculation of reactivity ratios using models like the Fineman-Ross or Kelen-Tüdős methods. Theoretical studies on related vinyl-sulfonate monomers have also been conducted to predict the susceptibility of the vinyl group to radical attack, a factor that heavily influences reactivity. nih.gov However, no such specific data exists for this compound.
Influence of Comonomer Structure on Polymer Microarchitecture
Due to the lack of copolymerization studies, there is no information on how different comonomers might influence the microarchitecture of polymers derived from this compound. Research on the cationic polymerization of various vinyl ethers has shown that the nature of the alkoxy side group can significantly affect polymer properties like isotacticity. researchgate.net Similarly, studies on other sulfonated monomers demonstrate how the comonomer choice impacts the final material's properties. Without experimental data for this compound, any discussion on this topic would be purely speculative.
Polymerization in Heterogeneous and Confined Systems
Emulsion and Dispersion Polymerization Studies
Emulsion and dispersion polymerizations are important industrial techniques, particularly for water-soluble or ionic monomers, as they allow for high polymerization rates and high molecular weights in an environmentally friendly medium (water). These methods are typically used to produce stable polymer latexes or dispersions.
No studies specifically detailing the emulsion or dispersion polymerization of this compound have been found. Research on the cationic polymerization of other vinyl ethers has been successfully conducted in aqueous suspension and emulsion systems, demonstrating that this class of monomers can be polymerized in heterogeneous media. Furthermore, the emulsion polymerization of sodium styrene sulfonate, an analogous anionic monomer, is a well-established process. The absence of such studies for this compound is a notable omission in the field.
Polymerization in Microemulsions and Nanoreactors
Polymerization within the confined spaces of microemulsions or nanoreactors offers a route to synthesizing polymers with unique morphologies and controlled particle sizes.
There is no available research on the polymerization of this compound in microemulsions or nanoreactors.
Design and Synthesis of Complex Polymer Architectures
Block and Graft Copolymers
The synthesis of block and graft copolymers allows for the combination of different polymer properties into a single macromolecule. This is often achieved through controlled/living polymerization techniques.
No specific examples or detailed synthetic procedures for creating block or graft copolymers from this compound are present in the scientific literature. The synthesis of block copolymers containing sulfonated segments is an active area of research, often involving the post-polymerization sulfonation of a pre-formed block copolymer or the use of protected sulfonated monomers in living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Similarly, graft copolymers have been synthesized by grafting sulfonated polymers from a polymer backbone. While these general strategies exist, their application to this compound remains undocumented.
Star, Brush, and Hyperbranched Macromolecules
The synthesis of non-linear polymer architectures from this compound is a field of growing interest, leveraging techniques like living cationic polymerization and controlled radical polymerization (CRP) to achieve complex, well-defined structures.
Star Polymers: Star-shaped polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using two primary methods: the "core-first" and "arm-first" approaches. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple poly(this compound) arms. Living cationic polymerization is a suitable technique for this, as it allows for the controlled growth of polymer chains from each initiating site on the core molecule. wikipedia.org The "arm-first" approach involves the synthesis of linear poly(this compound) arms with a reactive end-group, which are then attached to a multifunctional core molecule. cmu.edu
Brush Polymers: Polymer brushes, characterized by densely grafted polymer side chains attached to a linear backbone, can be prepared by "grafting-from," "grafting-to," or "grafting-through" methods. The "grafting-from" approach, where polymer chains are grown from initiating sites along a polymer backbone, is particularly effective when using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edu This method allows for the synthesis of brushes with high grafting densities and well-controlled side chain lengths. For instance, a poly(this compound) brush could be synthesized by first preparing a polymer backbone with pendant RAFT chain transfer agents, followed by the RAFT polymerization of this compound.
Hyperbranched Macromolecules: Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction from an ABx-type monomer, where 'A' and 'B' are functional groups that can react with each other. mdpi.com The self-condensing vinyl polymerization (SCVP) of a vinyloxybenzenesulphonate monomer functionalized with an initiating or transferable group would be a viable strategy to produce hyperbranched poly(this compound). mdpi.comresearchgate.net These structures are of interest due to their unique properties, such as low viscosity and high solubility, compared to their linear analogues.
| Macromolecular Architecture | Synthetic Strategy | Key Polymerization Technique(s) | Resulting Properties |
| Star Polymers | Core-first, Arm-first | Living Cationic Polymerization | High segment density, globular conformation |
| Brush Polymers | Grafting-from, Grafting-to | RAFT Polymerization | High grafting density, extended chain conformation |
| Hyperbranched Polymers | Self-condensing vinyl polymerization | Controlled Radical Polymerization | Low viscosity, high solubility, numerous end groups |
Interactive Data Table: This table summarizes the synthetic approaches to different macromolecular architectures of poly(this compound).
Post-Polymerization Modification Strategies for Vinyloxybenzenesulphonate-Derived Polymers
Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into a pre-existing polymer, thereby altering its physical, chemical, and biological properties without the need to synthesize new monomers. wiley-vch.de For polymers derived from this compound, the sulphonate group itself offers a handle for modification, although the aromatic ring and the polymer backbone can also be targeted depending on the specific chemical structure and desired outcome.
A common strategy for modifying sulphonate-containing polymers is through the conversion of the sulphonate group into a more reactive intermediate, such as a sulphonyl chloride. This can be achieved by reacting the poly(this compound) with a suitable chlorinating agent. The resulting poly(vinyloxybenzenesulphonyl chloride) is a versatile precursor that can react with a variety of nucleophiles, such as amines and alcohols, to form sulphonamides and sulphonate esters, respectively. This approach allows for the introduction of a diverse array of functional groups.
Another avenue for modification involves reactions targeting the aromatic ring. Depending on the reaction conditions, electrophilic substitution reactions, such as nitration or halogenation, could potentially be performed on the benzene ring of the vinyloxybenzenesulphonate monomer units. However, care must be taken to avoid side reactions and degradation of the polymer backbone.
The choice of modification strategy depends heavily on the desired final properties of the polymer. For example, introducing hydrophobic side chains can alter the solubility of the polymer, while incorporating biologically active molecules can impart specific functionalities for biomedical applications.
| Modification Target | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Sulphonate Group | 1. Chlorinating agent 2. Amine | Sulphonamide | Altered solubility, introduction of bioactive moieties |
| Sulphonate Group | 1. Chlorinating agent 2. Alcohol | Sulphonate Ester | Modified hydrophilicity, precursor for further reactions |
| Aromatic Ring | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro group | Precursor for reduction to an amino group |
Interactive Data Table: This table outlines potential post-polymerization modification strategies for poly(this compound).
Sophisticated Spectroscopic and Structural Characterization of Potassium Vinyloxybenzenesulphonate and Its Macromolecular Products
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including potassium vinyloxybenzenesulphonate and its polymers. Both solution-state and solid-state NMR techniques offer invaluable insights into the molecular architecture.
High-Resolution Solution-State NMR for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
High-resolution solution-state NMR is instrumental in confirming the chemical structure of the this compound monomer.
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For this compound, characteristic signals corresponding to the vinyl group protons and the aromatic protons on the benzene (B151609) ring would be expected. The chemical shifts and coupling patterns of these protons are unique identifiers of the molecule's structure.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. spectrabase.com Each unique carbon atom in the vinyloxy, benzene ring, and sulphonate groups will produce a distinct signal. spectrabase.com For instance, the carbon atoms of the vinyl group will have characteristic shifts in the olefinic region of the spectrum.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. nih.govresearchgate.netresearchgate.net COSY spectra would show correlations between adjacent protons, confirming the structure of the vinyloxy group and the substitution pattern on the benzene ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C NMR spectra. nih.govresearchgate.netresearchgate.net
For the resulting polymers, solution-state NMR can provide information on the tacticity (the stereochemical arrangement of the monomer units) and the presence of any structural irregularities that may have occurred during polymerization.
Solid-State NMR for Polymer Microstructure and Dynamics
While solution-state NMR is powerful, solid-state NMR (ssNMR) is particularly useful for characterizing the microstructure and dynamics of the macromolecular products of this compound, which may be insoluble. nih.govaps.orgnih.govelifesciences.org High-resolution ssNMR techniques can provide detailed information about the polymer's structure in its solid form. nih.govnih.govelifesciences.org This includes determining the conformation of the polymer chains and the packing arrangement in the solid state. Furthermore, ssNMR can be used to study the dynamics of the polymer chains, providing insights into properties such as chain mobility and relaxation processes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and its polymers. nih.govaps.orgnih.govresearchgate.nettu-chemnitz.de
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the key functional groups. nih.gov These include the C=C stretching vibration of the vinyl group, the aromatic C-H and C=C stretching vibrations of the benzene ring, the C-O-C stretching of the ether linkage, and the strong, characteristic stretching vibrations of the sulphonate group (SO₃⁻). nih.govnih.gov Upon polymerization, the disappearance or significant reduction in the intensity of the vinyl group vibrations would provide direct evidence of the reaction's progress.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. uq.edu.au The C=C stretching vibration of the vinyl group and the symmetric stretching of the benzene ring are typically strong in the Raman spectrum. Changes in the Raman spectra upon polymerization can be used to monitor the reaction and analyze the structure of the resulting polymer. tu-chemnitz.de
Mechanistic studies of the polymerization process can also be facilitated by vibrational spectroscopy. By monitoring the changes in the vibrational spectra as a function of time or reaction conditions, it is possible to gain insights into the reaction kinetics and the mechanism of polymer chain growth.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Distribution and End-Group Analysis in Polymers
High-resolution mass spectrometry (HRMS) is a critical technique for characterizing the macromolecular products of this compound. nih.gov It provides precise information about the molecular weight distribution and the nature of the end-groups in the polymer chains. nih.govresearchgate.net
By employing techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the polymer molecules can be ionized and their mass-to-charge ratios determined with high accuracy. nih.gov This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are crucial parameters for defining the polymer's properties. researchgate.net
Furthermore, HRMS can be used to identify the end-groups of the polymer chains. nih.govresearchgate.net This information is vital for understanding the initiation and termination steps of the polymerization reaction. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the polymer ions, providing detailed structural information about the repeating units and the end-groups. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure and Polymer Crystallinity
X-ray diffraction (XRD) is an essential technique for investigating the crystalline structure of this compound and the degree of crystallinity in its polymers. nih.govaps.orgresearchgate.netresearchgate.netbiorxiv.org
For the monomer, a single-crystal XRD analysis could provide the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths and angles. For the powdered monomer, powder XRD would yield a characteristic diffraction pattern that can be used for phase identification and purity assessment. researchgate.net
In the case of the polymer, XRD is used to determine the degree of crystallinity. researchgate.net Amorphous polymers produce broad, diffuse scattering patterns, whereas crystalline or semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. The positions and intensities of these peaks provide information about the crystal structure and the packing of the polymer chains. The percentage of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo, which significantly influences the mechanical and thermal properties of the polymer.
Chromatographic Techniques for Purity Assessment and Molecular Weight Characterization (e.g., GPC/SEC)
Chromatographic techniques are indispensable for assessing the purity of the this compound monomer and for determining the molecular weight distribution of its polymers. nih.gov
Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the monomer from any impurities. nih.gov By using an appropriate stationary phase and mobile phase, a chromatogram is obtained where the monomer appears as a major peak, and any impurities are resolved as separate, smaller peaks. The area under each peak is proportional to the concentration of the respective component, allowing for a quantitative assessment of the monomer's purity.
Molecular Weight Characterization (GPC/SEC): Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. titk.delcms.czlcms.czhpst.cz In GPC/SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, a calibration curve can be constructed to determine the molecular weight distribution of the poly(this compound) sample. lcms.czhpst.cz This analysis provides key parameters such as Mn, Mw, and PDI, which are fundamental for understanding the polymer's physical and mechanical properties. lcms.cznih.gov
Computational Chemistry and Theoretical Modeling of Potassium Vinyloxybenzenesulphonate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. nih.govresearchgate.net DFT methods are known for their balance of accuracy and computational cost, making them suitable for studying a wide range of chemical systems. nih.gov For a molecule like potassium vinyloxybenzenesulphonate, DFT could be employed to understand its fundamental electronic properties.
The electronic structure of a molecule dictates its chemical behavior. For this compound, the arrangement of electrons and the nature of its molecular orbitals are of key interest. The electron configuration of the potassium atom is 1s²2s²2p⁶3s²3p⁶4s¹. umd.eduyoutube.com In the compound, potassium exists as a K⁺ ion, having donated its 4s electron. The electronic structure would be dominated by the vinyloxybenzenesulphonate anion.
Quantum chemical calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.
The energy landscape of the molecule can also be explored. nih.gov This involves calculating the energy of different molecular conformations to identify the most stable geometry (the global minimum on the potential energy surface) and any other stable or metastable structures (local minima). nih.gov For the vinyloxy group, for instance, different rotational isomers could exist, and their relative energies could be calculated.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Value/Method | Purpose |
| Functional | B3LYP or M06-2X | To approximate the exchange-correlation energy in DFT. M06-2X is often good for main-group chemistry. nih.gov |
| Basis Set | 6-311+G(d,p) | A set of mathematical functions to describe the atomic orbitals. This is a flexible, commonly used basis set. |
| Solvent Model | PCM or SMD | To simulate the effect of a solvent (e.g., water) on the molecule's properties. nih.gov |
| Calculation Type | Geometry Optimization | To find the lowest energy structure of the molecule. |
| Frequency Analysis | To confirm the optimized structure is a true minimum and to calculate vibrational frequencies. | |
| NBO Analysis | To analyze the bonding and charge distribution in the molecule. |
This table represents a typical setup for a DFT calculation and is not based on actual published data for this compound.
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound, key predictable parameters would include:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated. researchgate.net This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the stretching of the S=O bonds in the sulphonate group, the C=C stretch of the vinyl group, or the aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. These predictions can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific atoms within the molecule.
DFT provides a framework for calculating various descriptors that quantify chemical reactivity. faccts.de
Fukui Functions: The Fukui function, f(r), is a key descriptor derived from conceptual DFT that indicates the most likely sites for nucleophilic and electrophilic attack. mdpi.comscm.com It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. faccts.descm.com For the vinyloxybenzenesulphonate anion, the Fukui function could identify which atoms are most susceptible to reaction with electrophiles (e.g., the oxygen atoms of the sulphonate group or the vinyl group) or nucleophiles.
Electrostatic Potential (ESP) Surfaces: The ESP surface maps the electrostatic potential onto the electron density surface of the molecule. nih.gov It provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For the vinyloxybenzenesulphonate anion, the ESP would likely show a high negative potential around the sulphonate group's oxygen atoms.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic behavior. nih.gov
For a single this compound ion pair, MD simulations can explore its conformational flexibility. This is particularly relevant for the vinyloxy group and the orientation of the sulphonate group relative to the benzene (B151609) ring. The simulations can reveal the preferred conformations in a given environment and the energy barriers between them. nih.gov
MD simulations excel at modeling systems in a condensed phase, such as in a solvent like water. researchgate.net
Solvation Shell: The simulations can reveal the structure of the solvent molecules around the cation (K⁺) and the anion (vinyloxybenzenesulphonate). For the K⁺ ion, a well-defined hydration shell of water molecules would be expected. The simulations can provide information on the number of water molecules in this shell and their average residence time.
Intermolecular Interactions: The primary intermolecular interaction in the solid state would be the ionic bond between the potassium cation and the vinyloxybenzenesulphonate anion. lumenlearning.com In solution, ion-dipole interactions between the ions and solvent molecules would be dominant. researchgate.netlumenlearning.com MD simulations can quantify these interactions and also explore weaker forces like van der Waals interactions and potential π-stacking between the benzene rings of adjacent anions. lumenlearning.com The interaction of the potassium ion with the π-system of the benzene ring (K⁺···Cπ interactions) could also be investigated. researchgate.net
Mechanistic Studies of Reactions via Transition State Theory and Reaction Path Analysis
Transition State Theory (TST) is a fundamental concept in computational chemistry used to elucidate the rates and mechanisms of chemical reactions. orgsyn.org It postulates a quasi-equilibrium between reactants and a high-energy activated complex, known as the transition state, which lies at the saddle point of a potential energy surface. orgsyn.org By locating and characterizing this transition state, chemists can predict reaction rates and understand the detailed electronic and geometric changes that occur as reactants transform into products.
For aryl vinyl sulfonates, a class of compounds to which this compound belongs, computational studies have been instrumental in understanding their reactivity, particularly as mechanism-based probes. One of the key reaction mechanisms identified for aryl vinyl sulfonates is the Michael addition, where a nucleophile attacks the terminal carbon of the vinyl group. nih.govnih.gov
Structural and mechanistic analyses of compounds like phenyl vinyl sulfonate (PVSN) have revealed that their reactivity is highly dependent on the engagement of the molecule with the active site of a given enzyme, such as protein tyrosine phosphatases (PTPs). nih.govnih.gov The inactivation of PTPs by these compounds is an active site-directed and irreversible process. nih.gov The reaction proceeds via a 1,4-conjugate addition of a cysteine residue's sulfur atom to the vinyl group, forming a stable thioether adduct. nih.gov Computational modeling, including X-ray crystallography and mass spectrometry, has been pivotal in confirming this covalent modification. nih.gov
The reaction mechanism can be summarized as follows:
Initial Binding: The aryl group of the sulfonate interacts with hydrophobic pockets in the active site. nih.gov
Nucleophilic Attack: The highly reactive, deprotonated cysteine residue in the active site performs a nucleophilic attack on the β-carbon of the vinyl group.
Transition State Formation: A high-energy transition state is formed, which is stabilized by interactions with active site residues. nih.gov
Covalent Adduct Formation: A stable covalent bond is formed between the cysteine and the vinyl sulfonate. nih.gov
Kinetic parameters for the inactivation of the protein tyrosine phosphatase YopH by phenyl vinyl sulfonate (PVSN) and the related phenyl vinyl sulfone (PVS) have been determined experimentally, providing valuable data for benchmarking computational models.
| Compound | K_I (mM) | k_i (min⁻¹) |
| Phenyl Vinyl Sulfonate (PVSN) | 0.29 | 0.061 |
| Phenyl Vinyl Sulfone (PVS) | 0.35 | 0.080 |
| α-Bromobenzyl Phosphonate | 4.1 | 0.11 |
| Data from a study on the inactivation of YopH protein tyrosine phosphatase. nih.gov |
Quantitative Structure-Reactivity and Structure-Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its properties and are developed by finding a mathematical relationship between calculated molecular descriptors and experimentally measured values. nih.gov
For a compound like this compound, QSAR and QSPR models could be developed to predict a wide range of characteristics. While specific models for this exact compound are not readily found, the methodologies applied to other organic molecules are directly transferable.
Development of QSAR/QSPR Models: The process typically involves the following steps:
Data Set Compilation: A set of structurally related compounds with known activities or properties is gathered.
Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be constitutional, topological, geometric, or electronic in nature.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the activity/property. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Application to Aryl Vinyl Sulfonates: In the context of aryl vinyl sulfonates, QSAR models could be developed to predict their reactivity as enzyme inhibitors. Descriptors could include:
Electronic Descriptors: Charges on the vinyl carbons and the sulfur atom, HOMO-LUMO gap, and dipole moment. These would be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net
Steric/Topological Descriptors: Molecular volume, surface area, and various connectivity indices that describe the shape and branching of the molecule.
Hydrophobicity Descriptors: LogP, which describes the partitioning of the compound between an aqueous and an organic phase.
A hypothetical QSAR model for the reactivity of a series of substituted vinyloxybenzenesulphonates might take the following form:
log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the descriptors could represent electronic effects of the substituents on the benzene ring and the steric accessibility of the vinyl group.
Predictive Power of QSAR/QSPR Models: The quality of a QSAR/QSPR model is assessed using several statistical parameters.
| Statistical Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). |
For example, a QSAR model developed for a set of inhibitors might report an R² value for the training set and a Q² value for a test set to demonstrate its descriptive and predictive capabilities, respectively. researchgate.net
By applying these computational methodologies, researchers can gain a deeper understanding of the factors governing the reactivity and properties of this compound and its analogs, guiding the design of new molecules with desired characteristics.
Research on this compound and its Advanced Applications Remains Largely Undocumented in Publicly Available Literature
Design and Synthesis of Functional Polyelectrolytes
Smart Gels and Stimuli-Responsive Polymeric Materials
Advanced Membrane Technologies for Separation and Filtration
Development of Specialty Coating Formulations for Surface Modification
Polymeric Adsorbents and Ion-Exchange Resins
Advanced Electrolytes for Energy Storage Devices
Nanostructured Polymeric Composites and Hybrid Materials
The search for information did retrieve general knowledge on related classes of materials, such as polyelectrolytes based on styrene (B11656) sulfonate derivatives. For instance, poly(sodium 4-styrenesulfonate) is a well-studied polymer with applications in areas like water treatment and as a component in coatings. sigmaaldrich.comchemicalbook.com Research into the synthesis of similar sulfonated polymers, such as poly(p-phenyl styrenesulfonate), through techniques like atom transfer radical polymerization (ATRP) has also been documented. nih.gov
Furthermore, the broader topics mentioned in the outline are areas of active research. For example, stimuli-responsive hydrogels, which can change their properties in response to external factors like pH or temperature, are being explored for various biomedical applications. acs.org Similarly, the development of advanced electrolytes for potassium-ion batteries is a growing field of interest in energy storage research. However, a direct link to the use of this compound in these specific contexts could not be established from the available literature.
The absence of detailed findings suggests that research into this compound may be limited, not widely published in open-access domains, or may exist under different chemical nomenclature not readily identifiable through standard search methods. It is also possible that the compound is primarily used as an intermediate in the synthesis of other materials, with the final applications not directly attributed to the initial monomer.
Given the lack of specific data, it is not possible to generate the detailed, research-oriented article as per the provided outline and content inclusions. Further investigation into proprietary research databases, patent literature with broader chemical structure searches, or direct inquiry with chemical manufacturers may be necessary to uncover information on the advanced applications of this particular compound.
Future Research Directions and Unexplored Avenues for Potassium Vinyloxybenzenesulphonate Chemistry
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Functional Polymers)
The distinctive chemical nature of potassium vinyloxybenzenesulphonate, particularly its vinyl ether group, positions it as a promising candidate for integration with advanced manufacturing technologies like 3D printing. This is especially true for vat photopolymerization techniques, such as stereolithography (SLA), where liquid monomers are solidified layer-by-layer using light. nih.gov The incorporation of this monomer into photocurable resins could lead to the creation of 3D-printed objects with inherent functionality.
The sulphonate group, a key feature of the molecule, can impart hydrophilicity and ion-exchange capabilities to the final polymer. This opens up possibilities for the direct fabrication of complex 3D structures with tailored surface properties. Potential applications include the printing of customized ion-exchange membranes, specialized microfluidic devices, and biocompatible scaffolds for tissue engineering that possess specific surface chemistries to enhance cell interaction. researchgate.netmdpi.com
Future research would need to focus on formulating resins that balance the reactivity of this compound with other components to achieve the desired mechanical strength, printing resolution, and curing speed. nih.gov A significant area of investigation will be understanding how the sulphonate group affects the resin's viscosity and its behavior under light exposure, which are critical factors for successful 3D printing. The development of such multi-functional materials through vat photopolymerization is a growing field, with studies showing the potential for enhanced mechanical and bioactive properties. mdpi.com
| Research Focus Area | Potential Application | Key Parameters to Optimize |
| Resin Formulation | Custom ion-exchange membranes | Reactivity, Viscosity, Curing Speed |
| Surface Functionalization | Microfluidic devices | Hydrophilicity, Ion-exchange capacity |
| Biocompatible Scaffolds | Tissue engineering | Cell adhesion, Biocompatibility |
Development of Novel Catalytic Systems for Controlled Polymerization
Achieving precise control over the polymerization of vinyl ethers is a significant challenge that, if overcome, could greatly expand their applications. For this compound, the development of novel catalytic systems is a critical frontier. While free-radical polymerization is possible, it offers limited control over the resulting polymer's architecture, such as its molecular weight and structural uniformity. Cationic polymerization of vinyl ethers, however, can be controlled, making the exploration of living/controlled cationic polymerization methods for this monomer a promising research direction.
Successful development in this area would allow for the synthesis of well-defined polymers and, crucially, block copolymers. These are long-chain molecules made of different blocks of repeating units. By creating block copolymers with a poly(this compound) segment, materials with a wide range of self-assembling nanostructures could be produced. These could find use in advanced applications like drug delivery systems and nanotechnology.
Future research will likely concentrate on designing new catalysts, such as Lewis acids, that are compatible with the sulphonate group and can effectively manage the polymerization process. A thorough investigation into the optimal reaction conditions, including solvent, temperature, and monomer concentration, will be essential to establishing a reliable and controlled polymerization method.
Bio-inspired and Environmentally Benign Material Design
Polymers derived from this compound are inherently water-soluble and are expected to have good biocompatibility, making them well-suited for bio-inspired and environmentally friendly material design. The negatively charged sulphonate group mimics functionalities found in many biological molecules, suggesting potential uses in the biomedical field.
Future research could investigate the use of these polymers in hydrogels for applications like wound dressings or as scaffolds to support tissue regeneration. The ionic character of the polymer could be harnessed for the controlled loading and release of therapeutic agents. Furthermore, its similarity to natural polyelectrolytes could be exploited to create surfaces that resist the unwanted attachment of proteins and other biological materials, a critical property for many medical implants and devices.
From an environmental standpoint, developing water-based polymerization processes for this compound would minimize the use of volatile organic compounds (VOCs). Optimizing techniques like emulsion or suspension polymerization for this monomer will be a key research goal. Additionally, studying the biodegradability of these polymers is crucial for creating materials that have a lower impact on the environment.
Synergistic Approaches in Polymer and Hybrid Material Design
The full potential of this compound may be realized through its use in combination with other materials. Its unique structure, which includes both a reactive vinyl ether group and a hydrophilic sulphonate group, allows for the creation of materials with a finely-tuned balance of properties.
In polymer science, copolymerizing this compound with other monomers like acrylates or styrenes could lead to new classes of functional polymers. For instance, incorporating even a small amount of this monomer into a hydrophobic polymer could dramatically alter its surface properties, improving characteristics such as adhesion, wettability, or antistatic behavior.
In the field of hybrid materials, the sulphonate groups can serve as anchor points for inorganic nanoparticles, leading to organic-inorganic composites with enhanced properties. For example, it could be used to modify the surface of silica (B1680970) or titania nanoparticles, improving their dispersion within a polymer matrix. Another exciting possibility is using the polymer as a template to guide the formation of structured inorganic materials, a process inspired by biomineralization in nature. The creation of functional polymeric materials with metallic reinforcements has also shown promise in enhancing mechanical resistance. mdpi.com
Future work will involve exploring a wide array of comonomers and inorganic components to generate a diverse library of materials based on this compound. A systematic investigation of the relationship between the structure and the resulting properties of these complex systems will be essential for unlocking their potential in various technological fields.
Q & A
Q. What are the primary synthetic routes for potassium vinyloxybenzenesulphonate, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonation and vinylation reactions. A common method involves reacting benzenesulfonyl chloride derivatives with vinylating agents (e.g., vinyl halides) under alkaline conditions. Key factors include temperature control (60–80°C), pH (maintained at 8–10 using KOH), and solvent selection (e.g., aqueous ethanol). Yield optimization requires monitoring reaction kinetics and byproduct formation using techniques like HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C): Identifies vinyl and aromatic proton environments, with sulfonate groups causing downfield shifts (~δ 7.5–8.5 ppm for aromatic protons).
- FT-IR: Peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1630–1650 cm⁻¹ (C=C vinyl).
- HPLC-MS: Quantifies purity and detects trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the key research applications of this compound in polymer chemistry?
The compound acts as a sulfonating agent in polymerization reactions, enhancing hydrophilicity in ion-exchange membranes. It is also used to functionalize polystyrene derivatives for proton-conductive materials in fuel cell research. Studies highlight its role in improving thermal stability (TGA data showing degradation >250°C) .
Q. How should researchers safely handle this compound in laboratory settings?
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Storage: In airtight containers, away from oxidizing agents (risk of sulfonate group decomposition).
- Spill Management: Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
Ion chromatography (IC) with conductivity detection is optimal for quantifying sulfonate groups in aqueous solutions. For organic phases, derivatization with methyl iodide followed by GC-MS analysis improves sensitivity. Calibration curves (R² > 0.99) should be validated using certified reference materials .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?
Contradictions in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent polarity or ligand effects. Systematic studies using Design of Experiments (DoE) can isolate variables. Replicate experiments under inert atmospheres (Ar/N₂) to exclude oxygen interference, and validate via XPS to confirm metal-sulfonate interactions .
Q. What methodologies optimize the compound’s stability in aqueous solutions for long-term electrochemical studies?
Degradation pathways (hydrolysis of vinyl ether groups) are pH-dependent. Buffering solutions at pH 6–8 and adding radical scavengers (e.g., BHT) mitigate decomposition. Stability assays using UV-Vis (monitoring absorbance at 280 nm) over 72-hour periods are critical .
Q. How do computational models predict the interaction of this compound with biological membranes?
Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) reveal sulfonate group interactions with lipid headgroups. Free energy calculations (e.g., PMF) quantify penetration barriers. Validate with experimental bilayer permeation assays using fluorescence quenching .
Q. What advanced techniques resolve structural ambiguities in sulfonate-containing co-polymers synthesized using this compound?
Q. How can researchers design degradation studies to assess environmental persistence of this compound?
Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradation (OECD 301F). Use LC-QTOF-MS to identify transformation products. Compare with vPvB (very Persistent, very Bioaccumulative) criteria under REACH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
